molecular formula C10H16BNO4S B577838 (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid CAS No. 1217501-48-8

(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid

Cat. No. B577838
CAS RN: 1217501-48-8
M. Wt: 257.111
InChI Key: WTJJGVBICYULNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid” is a chemical compound with the molecular formula C10H16BNO4S . It has an average mass of 257.114 Da and a monoisotopic mass of 257.089294 Da .


Molecular Structure Analysis

The molecular structure of “(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropylsulfamoyl group and a methyl group .

Scientific Research Applications

Boronic Acid in Drug Design and Discovery

Boronic acids, including (4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid, have seen a significant increase in their incorporation into medicinal chemistry endeavors. Their desirable properties, such as enhancing the potency of drugs or improving pharmacokinetic profiles, make them valuable in drug discovery processes. The FDA and Health Canada have approved several boronic acid drugs, highlighting their potential in therapeutic applications. This review delves into the discovery process of boronic acid drugs, starting from their occurrence in natural products to current applications in pharmaceuticals, encouraging further exploration in future drug discovery efforts (Plescia & Moitessier, 2020).

Boronic Acids in Organic Light-Emitting Diodes (OLEDs)

The BODIPY platform, which utilizes boronic acid derivatives, has emerged as a promising framework for various applications, including OLEDs. The structural design and synthesis of BODIPY-based organic semiconductors have been explored for their application in OLED devices. This review highlights significant developments in this area, including the potential of BODIPY-based materials as 'metal-free' infrared emitters, offering insights for future research in organic optoelectronics (Squeo & Pasini, 2020).

Boronic Acid Sensors for Double Recognition

Boronic acid sensors with two recognition sites, such as diboronic acids and monoboronic acids with additional binding groups, have been developed for high-affinity and selective detection of various analytes, including carbohydrates and ions. These sensors utilize the synergistic effect of double recognition sites to significantly improve binding affinity and selectivity. This review provides insights into the development of high-performance boronic acid-based sensors and may guide future research in sensor technology (Bian et al., 2019).

Boron-Containing Compounds in the Fungal Kingdom

Boron-containing compounds (BCCs), including boronic acids, have demonstrated social and economic benefits for humans by inducing limiting effects on vital reactions in fungi. These compounds have been used traditionally for multiple purposes, and recent synthetic developments have led to effective antifungal agents, particularly against pathogenic species. This review highlights the potential of new BCCs for technological and biomedical applications, including environmental or wood protectors and antimycotic agents, improving food acquisition and controlling human infections (Estevez-Fregoso et al., 2021).

properties

IUPAC Name

[2-methyl-4-(propan-2-ylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-7(2)12-17(15,16)9-4-5-10(11(13)14)8(3)6-9/h4-7,12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJJGVBICYULNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681592
Record name {2-Methyl-4-[(propan-2-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-Isopropylsulfamoyl)-2-methylphenyl)boronic acid

CAS RN

1217501-48-8
Record name B-[2-Methyl-4-[[(1-methylethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-Methyl-4-[(propan-2-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.